An In-depth Technical Guide to 3-Cyclopropylisoxazol-5-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Cyclopropylisoxazol-5-amine: Properties, Synthesis, and Applications
Introduction
3-Cyclopropylisoxazol-5-amine, with CAS Number 21080-91-1, is a heterocyclic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors.[1] Its structure uniquely combines the strained, conformationally rigid cyclopropyl group with the electron-rich 5-aminoisoxazole scaffold. This fusion of functionalities imparts a distinct set of chemical and physical properties, making it a valuable building block in the design of targeted therapeutics. The inherent strain of the cyclopropane ring can enhance binding affinities to biological targets and improve metabolic stability, while the aminoisoxazole moiety offers versatile points for chemical modification and hydrogen bonding interactions.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, reactivity, and applications of 3-Cyclopropylisoxazol-5-amine, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
While experimentally determined data for 3-Cyclopropylisoxazol-5-amine is not extensively published, its key physicochemical properties can be predicted based on its structure and comparison to related compounds. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value/Description | Source |
| CAS Number | 21080-91-1 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Predicted Boiling Point | 294.5 ± 28.0 °C | [1] |
| Predicted Density | 1.296 ± 0.06 g/cm³ | [1] |
| Predicted pKa | The amine group is expected to be basic, with a pKa likely in the range of 3-5, influenced by the electron-withdrawing nature of the isoxazole ring. | N/A |
| Solubility | Expected to have moderate solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. Solubility in water is likely to be low but can be increased in acidic conditions due to the protonation of the amine. | N/A |
| Appearance | Likely a solid at room temperature, typical for small, functionalized heterocyclic compounds. The melting point of the related 5-cyclopropyl-1,2,4-oxadiazol-3-amine is 62°C.[3] | N/A |
Synthesis of 3-Cyclopropylisoxazol-5-amine
A plausible and efficient synthesis of 3-Cyclopropylisoxazol-5-amine involves a two-step process starting from cyclopropyl methyl ketone. The key intermediate is 3-cyclopropyl-3-oxopropanenitrile.[4]
Overall Synthesis Scheme
Caption: Synthesis of 3-Cyclopropylisoxazol-5-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous diethyl ether in a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), add a solution of cyclopropyl methyl ketone (1.0 equivalent) and diethyl carbonate (1.1 equivalents) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 3-cyclopropyl-3-oxopropanoate.
-
Ammonolysis and Dehydration: The crude ester is then converted to the nitrile. A common method involves reaction with ammonia to form the amide, followed by dehydration with a reagent like phosphorus oxychloride or thionyl chloride. A more direct route from a related β-ketoester to a β-ketonitrile can also be employed. For the purpose of this guide, we will assume the availability of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile, which is commercially available.[4]
Step 2: Cyclization to 3-Cyclopropylisoxazol-5-amine
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or sodium bicarbonate (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Cyclopropylisoxazol-5-amine.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet that is exchangeable with D₂O. The chemical shift can vary depending on concentration and solvent. |
| ~ 5.8 - 6.0 | Singlet | 1H | Isoxazole C4-H | The proton on the isoxazole ring is expected to be a singlet and will be in the aromatic region, deshielded by the heteroatoms. |
| ~ 1.8 - 2.0 | Multiplet | 1H | Cyclopropyl C1-H | The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons. |
| ~ 0.8 - 1.2 | Multiplet | 4H | Cyclopropyl -CH₂- | The four methylene protons of the cyclopropyl ring will appear as a complex multiplet in the upfield region, characteristic of cyclopropyl groups. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 170 | Isoxazole C5 | The carbon bearing the amine group will be significantly deshielded. |
| ~ 155 - 160 | Isoxazole C3 | The carbon attached to the cyclopropyl group will also be deshielded. |
| ~ 90 - 95 | Isoxazole C4 | The protonated carbon of the isoxazole ring will appear at a characteristic upfield shift compared to the other ring carbons. |
| ~ 10 - 15 | Cyclopropyl C1 | The methine carbon of the cyclopropyl group. |
| ~ 5 - 10 | Cyclopropyl -CH₂- | The methylene carbons of the cyclopropyl group will be in the far upfield region. |
Infrared (IR) Spectroscopy
-
N-H Stretching: A pair of medium to sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C=N Stretching: A sharp band around 1620-1680 cm⁻¹ corresponding to the C=N bond in the isoxazole ring.
-
C-H Stretching: Bands just above 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring and the isoxazole ring. Bands just below 3000 cm⁻¹ for the C-H bonds of the cyclopropyl methylene groups.
-
Ring Vibrations: Multiple bands in the fingerprint region (1400-1600 cm⁻¹) corresponding to the isoxazole ring vibrations.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent peak at m/z = 124.
-
Key Fragmentation Patterns: Expect fragmentation involving the loss of the cyclopropyl group, and cleavage of the isoxazole ring.
Chemical Reactivity
The reactivity of 3-Cyclopropylisoxazol-5-amine is governed by the interplay of its three key functional components: the nucleophilic amino group, the aromatic isoxazole ring, and the strained cyclopropyl group.
Reactivity of the Amino Group
The primary amine at the 5-position is a key site for nucleophilic reactions. It can undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles.
Reactivity of the Isoxazole Ring
The isoxazole ring is an aromatic heterocycle, but it can also undergo specific reactions:
-
Electrophilic Aromatic Substitution: The ring is generally electron-rich, and the C4 position is the most likely site for electrophilic attack (e.g., halogenation, nitration), although the directing effect of the amino group needs to be considered.
-
Ring Opening: Under certain reductive or basic conditions, the N-O bond of the isoxazole ring can be cleaved.
Reactivity Diagram
Caption: Key reactive sites of 3-Cyclopropylisoxazol-5-amine.
Applications in Drug Discovery
The structural motifs present in 3-Cyclopropylisoxazol-5-amine are highly valued in medicinal chemistry. Both cyclopropylamines and isoxazoles are considered "privileged structures" due to their frequent appearance in biologically active compounds.[5][6]
As a Scaffold for Kinase Inhibitors
A significant application of a derivative of 3-Cyclopropylisoxazol-5-amine is in the development of selective kinase inhibitors. Specifically, a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide has been identified as a potent and specific inhibitor of the RET (Rearranged during Transfection) kinase.[2]
-
RET Kinase: This receptor tyrosine kinase is a known oncogene, and its mutations or rearrangements are implicated in various cancers, including thyroid and lung cancers.
-
Inhibitor Profile: The identified compound demonstrated high potency against both wild-type RET (IC₅₀ = 44 nM) and its gatekeeper mutant (IC₅₀ = 252 nM), which is often responsible for drug resistance.[2]
-
Selectivity: A key advantage of this compound is its high selectivity for RET over a large panel of other kinases, which is a critical factor in minimizing off-target side effects.[2]
-
Metabolic Stability: The compound also exhibited high metabolic stability, a crucial property for a successful drug candidate.[2]
The 3-cyclopropylisoxazol-5-amine core serves as a vital component of this inhibitor, likely engaging in key interactions within the ATP-binding pocket of the RET kinase.
Other Potential Applications
Given the known biological activities of related compounds, 3-Cyclopropylisoxazol-5-amine could also serve as a starting point for the development of agents with:
-
Antibacterial Activity: Many heterocyclic amines and isoxazole-containing compounds have shown promise as antibacterial agents.[7][8][9]
-
Anti-inflammatory Activity: The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
CNS Activity: The cyclopropylamine moiety is present in certain CNS-active drugs, such as some monoamine oxidase inhibitors.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Cyclopropylisoxazol-5-amine is not widely available, general precautions for handling aromatic amines and cyclopropylamines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
3-Cyclopropylisoxazol-5-amine is a compound of significant interest due to its unique combination of a strained cyclopropyl ring and a functionalized isoxazole core. Its synthesis is achievable through established chemical transformations, and its structure presents multiple avenues for further chemical modification. The demonstrated success of its derivatives as potent and selective RET kinase inhibitors highlights the potential of this scaffold in the development of targeted cancer therapies. As the demand for novel and effective therapeutic agents continues to grow, 3-Cyclopropylisoxazol-5-amine stands out as a valuable building block for researchers and drug development professionals.
References
- Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). PubMed.
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- Process for manufacturing cyclopropylamine. (1973).
- Biological Activities of N
- Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. (n.d.).
- 3-cyclopropylisoxazol-5-amine 21080-91-1. (n.d.). Guidechem.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
- Process for the manufacture of cyclopropylamine. (1989).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- N-(3-AMINOPROPYL)CYCLOHEXYLAMINE(3312-60-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- 5-cyclopropyl-1,3,4-oxadiazol-2-amine(89179-60-2) 1 h nmr. (n.d.). ChemicalBook.
- N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses. (n.d.).
- isoxazol-5-amine(14678-05-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Processes for making cyclopropyl amide derivatives and intermediates associated therewith. (n.d.).
- 21080-91-1|3-Cyclopropylisoxazol-5-amine|BLD Pharm. (n.d.). BLD Pharm.
- 5-cyclopropylisoxazol-3-amine. (n.d.). Sigma-Aldrich.
- 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8). (n.d.). Chemchart.
- Biological activity of 3-(2-benzoxazol-5-yl)
- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (n.d.). MDPI.
- 3-Cyclopropyl-3-oxopropanenitrile | 118431-88-2. (n.d.). Sigma-Aldrich.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC - NIH.
- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). NIH.
- 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed.
- Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Arom
- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry.
- 3-cyclopropyl-1h-1,2,4-triazol-3-ylpropan-1-amine hydrochloride synthesis. (n.d.). Sigma-Aldrich.
- ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxyl
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines Against Gram-positive Bacteria. (n.d.). PubMed.
- 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9. (n.d.). Sigma-Aldrich.
- 5-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 22170679. (n.d.). PubChem.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 3-Cyclopropyl-3-oxopropanenitrile | 118431-88-2 [sigmaaldrich.com]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
